![molecular formula C11H13N3O4 B13917246 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid CAS No. 240431-49-6](/img/structure/B13917246.png)
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid is a complex organic compound with potential applications in various scientific fields. Its structure consists of a benzoic acid core substituted with hydroxy and amino groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-hydroxybenzoic acid with 5-hydroxy-1,4,5,6-tetrahydropyrimidine-2-amine under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or methanesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinones, while substitution reactions may introduce nitro or halogen groups onto the aromatic ring.
Applications De Recherche Scientifique
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid: Unique due to its specific substitution pattern and functional groups.
3-hydroxybenzoic acid: Lacks the tetrahydropyrimidine moiety, resulting in different chemical properties.
5-hydroxy-1,4,5,6-tetrahydropyrimidine-2-amine: Lacks the benzoic acid core, affecting its reactivity and applications.
Uniqueness
The combination of hydroxy, amino, and benzoic acid groups in this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
240431-49-6 |
|---|---|
Formule moléculaire |
C11H13N3O4 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H13N3O4/c15-8-2-6(10(17)18)1-7(3-8)14-11-12-4-9(16)5-13-11/h1-3,9,15-16H,4-5H2,(H,17,18)(H2,12,13,14) |
Clé InChI |
MEPAVMTWMMMPIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN=C(N1)NC2=CC(=CC(=C2)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



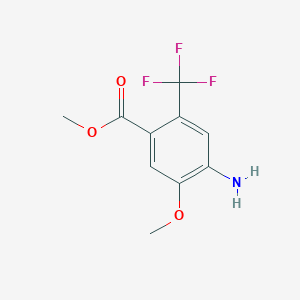
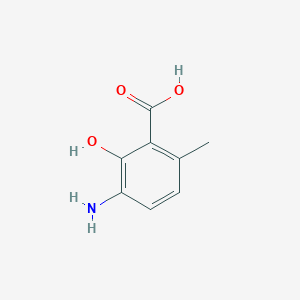
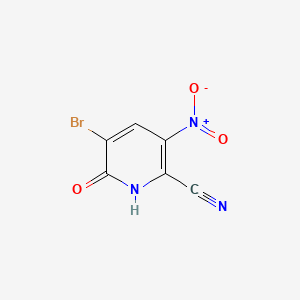


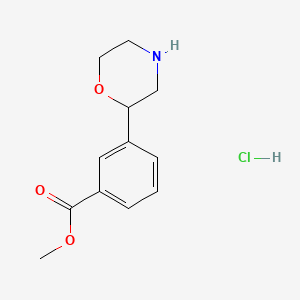

![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)

![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
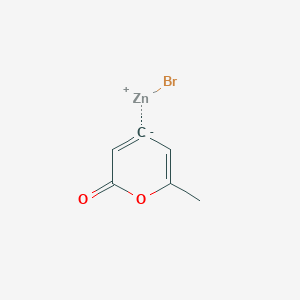
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
